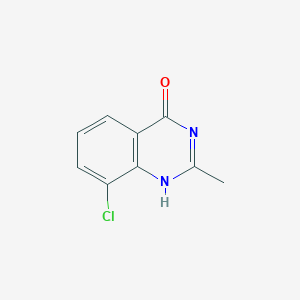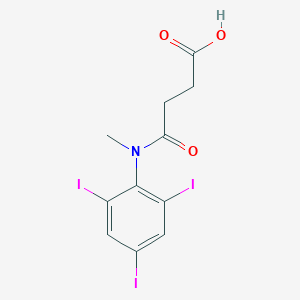
8-Chloro-2-methylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-methylquinazolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 8-Chloro-2-methylquinazolin-4(1H)-one typically begins with 2-amino-5-chlorobenzonitrile and acetic anhydride.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-Chloro-2-methylquinazolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 8-chloro-2-methylquinazolin-4-amine.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Various quinazolinone derivatives.
Reduction Products: 8-Chloro-2-methylquinazolin-4-amine.
Substitution Products: Substituted quinazolinones with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 8-Chloro-2-methylquinazolin-4(1H)-one is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Due to its structural similarity to other biologically active quinazolines, it is investigated for its potential anticancer properties.
Antimicrobial Activity: The compound is also explored for its antimicrobial effects against various pathogens.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: 8-Chloro-2-methylquinazolin-4(1H)-one interacts with specific enzymes, inhibiting their activity. This interaction is often mediated through the binding of the compound to the active site of the enzyme.
Cell Signaling Pathways: The compound can modulate cell signaling pathways, leading to changes in cellular functions such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Quinazoline: The parent compound of the quinazoline family, known for its biological activity.
4-Chloroquinazoline: Similar in structure but lacks the methyl group at the 2nd position.
2-Methylquinazoline: Similar in structure but lacks the chlorine atom at the 8th position.
Uniqueness:
Structural Features: The presence of both a chlorine atom at the 8th position and a methyl group at the 2nd position makes 8-Chloro-2-methylquinazolin-4(1H)-one unique. These structural features contribute to its distinct chemical and biological properties.
Biological Activity: The combination of these substituents enhances its potential as a bioactive molecule, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
8-chloro-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYAYOQTQMORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650061 |
Source


|
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19407-54-6 |
Source


|
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)










